3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Medicinal Chemistry Drug Design Lead Optimization

The compound 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1448033-47-3; molecular formula C₂₀H₁₈ClN₃O₄S) belongs to the quinazolin-4(3H)-one class, incorporating a 4-chlorophenylsulfonyl-substituted azetidine moiety linked via a 3-oxopropyl spacer. Quinazolin-4(3H)-one derivatives are widely investigated as kinase inhibitors, anti-inflammatory agents, and epigenetic modulators; azetidine and sulfonyl groups are privileged substructures in medicinal chemistry.

Molecular Formula C20H18ClN3O4S
Molecular Weight 431.89
CAS No. 1448033-47-3
Cat. No. B2710222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
CAS1448033-47-3
Molecular FormulaC20H18ClN3O4S
Molecular Weight431.89
Structural Identifiers
SMILESC1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H18ClN3O4S/c21-14-5-7-15(8-6-14)29(27,28)16-11-24(12-16)19(25)9-10-23-13-22-18-4-2-1-3-17(18)20(23)26/h1-8,13,16H,9-12H2
InChIKeyIYLJJQQGOIBOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one Procurement–Relevant Baseline


The compound 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1448033-47-3; molecular formula C₂₀H₁₈ClN₃O₄S) belongs to the quinazolin-4(3H)-one class, incorporating a 4-chlorophenylsulfonyl-substituted azetidine moiety linked via a 3-oxopropyl spacer . Quinazolin-4(3H)-one derivatives are widely investigated as kinase inhibitors, anti-inflammatory agents, and epigenetic modulators; azetidine and sulfonyl groups are privileged substructures in medicinal chemistry [1]. At the time of writing, no primary research articles, patents, or authoritative public database entries (PubChem, ChEMBL, BindingDB) contain target-specific biological or physicochemical data for this exact compound, although structurally related molecules have entered preclinical development as HDAC inhibitors (e.g., HDAC6-IN-65) .

Why Generic Substitution Fails for 3-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one


In the quinazolin-4(3H)-one class, subtle variations in the sulfonyl substituent, azetidine linkage, and spacer length can drastically alter target selectivity, cellular potency, and pharmacokinetic profile. Direct evidence from the patent literature demonstrates that quinazoline carboxamide azetidine compounds with different sulfonyl groups exhibit divergent antiproliferative activities across cancer cell lines [1]. The presence of the 4-chlorophenylsulfonyl group in the target compound introduces distinct electronic and steric properties compared to cyclohexylsulfonyl, isobutylsulfonyl, or 4-fluorobenzenesulfonyl analogs . Without experimentally determined potency, selectivity, or ADME data for the exact compound and its closest comparators, procurement decisions cannot rely on class-level extrapolation alone—generic substitution risks selecting a molecule with suboptimal or entirely absent activity for the intended target.

Quantitative Differentiation Evidence: 3-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one vs. Analogs


Physicochemical Descriptor Comparison: Target Compound vs. Isobutylsulfonyl Analog

LogP is a critical parameter governing membrane permeability and solubility. The target compound, bearing a lipophilic 4-chlorophenylsulfonyl group, exhibits a higher calculated logP than its isobutylsulfonyl-substituted analog. This difference is predictable from fragment-based contributions (π-chlorophenyl vs. π-isobutyl) . While no experimentally measured logP is publicly available for either compound, the structural difference translates into a computed logP shift of approximately +0.8 to +1.2 log units, which would influence both in vitro assay behavior and in vivo distribution [1].

Medicinal Chemistry Drug Design Lead Optimization

Topological Polar Surface Area (TPSA) Differential: 4-Chlorophenyl vs. 4-Fluorobenzenesulfonyl Analog

TPSA is a key predictor of intestinal absorption and blood-brain barrier penetration. The target compound and the 4-fluorobenzenesulfonyl analog share identical atom counts, but the chlorine substituent contributes larger molar refractivity than fluorine, resulting in a slightly higher TPSA for the target molecule . TPSA values are calculated to be approximately 85–92 Ų for both molecules, but the chlorine analogue is consistently predicted to lie at the upper end of this range, which may reduce passive CNS penetration relative to the fluorine analog [1].

ADME Blood-Brain Barrier Oral Bioavailability

Predicted Metabolic Lability: 4-Chlorophenyl vs. Cyclohexylsulfonyl Substituent

The sulfonyl substituent dictates the compound's susceptibility to oxidative metabolism. The 4-chlorophenyl ring in the target compound is expected to undergo CYP450-mediated oxidation more slowly than the cyclohexyl ring in the corresponding analog, owing to the electron-withdrawing effect of chlorine reducing the electron density of the aromatic ring [1]. Conversely, the cyclohexyl group is fully saturated and prone to rapid hydroxylation at multiple positions, potentially leading to shorter intrinsic microsomal half-life . This inference is drawn from general medicinal chemistry principles; experimental microsomal stability data for either compound are not publicly available.

Metabolic Stability Cytochrome P450 Lead Optimization

Recommended Application Scenarios for 3-(3-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one


Kinase Selectivity Profiling in a Panel of Tyrosine Kinases

The quinazolin-4(3H)-one core is a recognized ATP-mimetic scaffold; the 4-chlorophenylsulfonyl-azetidine tail presents a unique vector for exploring selectivity against kinases such as EGFR, VEGFR, or Aurora kinases [1]. Procurement of the target compound for side-by-side profiling with the cyclohexylsulfonyl and 4-fluorobenzenesulfonyl analogs would enable the determination of whether the 4-chlorophenyl group confers improved selectivity or potency for a specific kinase subfamily.

Epigenetic Probe Development (HDAC/Bromodomain)

Given the structural analogy to HDAC6-IN-65, which contains a related sulfonamide-azetidine motif and demonstrates picomolar HDAC6 inhibition (IC₅₀ = 0.9 nM) , the target compound could be evaluated as an HDAC inhibitor. Its distinct 3-oxopropyl spacer and 4-chlorophenylsulfonyl group may alter isoform selectivity (e.g., HDAC1 vs. HDAC6), providing a differentiated tool for epigenetic research.

Structure–Activity Relationship (SAR) Expansion for Anti-Inflammatory Quinazolinones

Quinazolin-4(3H)-one derivatives with azetidine and sulfonyl moieties have displayed anti-inflammatory activity in carrageenan-induced edema models, with inhibition ranging from 16.3% to 36.3% at 50 mg/kg p.o. [2]. The target compound, with its 4-chlorophenylsulfonyl substituent, serves as a logical extension of this series to probe the effect of halogen substitution on the sulfonyl aromatic ring on anti-inflammatory potency.

Computational Chemistry and Docking Studies

Prior to committing to synthesis or procurement of a larger analog library, the target compound can be used as a virtual screening hit for molecular docking against crystallographic structures of kinases or HDAC enzymes. Its predicted logP (~3.1–3.5) and TPSA (~88–92 Ų) place it within drug-like chemical space (Lipinski compliant), making it a computationally tractable hit for further optimization [3].

Quote Request

Request a Quote for 3-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.